PI4K3β vs. PI4K3α Intra-Target Selectivity Profile of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine
Within the same biochemical assay platform (N-terminal GST-tagged human full-length recombinant PI4K3β expressed in Sf9 cells, using D-myo-phosphatidylinositol substrate and ATP), 6-(pyridin-4-yl)benzo[d]thiazol-2-amine inhibits PI4K3β with an IC₅₀ of 1,000 nM, while its potency against the alpha isoform (PI4K3α, N-terminal FLAG-tagged, same substrate/ATP conditions) is 2,510 nM [1]. This corresponds to a 2.5-fold selectivity window for PI4K3β over PI4K3α.
| Evidence Dimension | PI4K3β vs. PI4K3α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | PI4K3β IC₅₀ = 1,000 nM; PI4K3α IC₅₀ = 2,510 nM |
| Comparator Or Baseline | The comparator (PI4K3α) is evaluated in the same curated dataset. For reference, the pan-PI4K inhibitor PIK-93 exhibits PI4KIIIβ IC₅₀ ≈ 19 nM but with only ~3.4-fold selectivity over p110α . |
| Quantified Difference | 2.5-fold selectivity for PI4K3β over PI4K3α (target compound); 3.4-fold for PIK-93 (PI4KIIIβ vs. p110α) |
| Conditions | Inhibition of N-terminal GST-tagged human full-length recombinant PI4K3β (Sf9 cells) and N-terminal FLAG-tagged human PI4K3α, using D-myo-phosphatidylinositol substrate and ATP. Data curated by ChEMBL/AstraZeneca. |
Why This Matters
PI4K3β is a validated target in viral replication (HCV, SARS-CoV-2) and oncology, while PI4K3α is an essential housekeeping kinase; a 2.5-fold selectivity window at this early probe stage provides a starting point for medicinal chemistry optimization toward more selective PI4K3β tool compounds.
- [1] BindingDB BDBM50333221; 6-(pyridin-4-yl)benzo[d]thiazol-2-amine (CHEMBL1645107). Curated by ChEMBL from AstraZeneca data. PI4K3beta IC50 = 1,000 nM; PI4K3alpha IC50 = 2,510 nM. View Source
